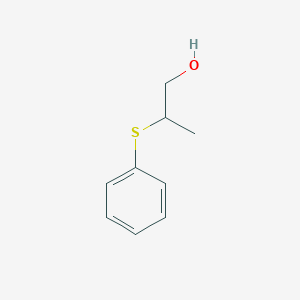

2-(Phenylsulfanyl)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

32300-49-5 |

|---|---|

Molecular Formula |

C9H12OS |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-phenylsulfanylpropan-1-ol |

InChI |

InChI=1S/C9H12OS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 |

InChI Key |

FINCDYVJHKIEBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Stereoselective Synthesis Approaches

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, has driven the development of sophisticated stereoselective synthetic methods. For 2-(phenylsulfanyl)propan-1-ol, these approaches are designed to control the formation of the chiral center at the second carbon atom.

Biocatalytic Reductions of Prochiral Ketones (e.g., 1-(Arylsulfanyl)propan-2-ones)

Biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols. The reduction of prochiral ketones, such as 1-(arylsulfanyl)propan-2-ones, using whole-cell biocatalysts or isolated enzymes, offers a direct and highly enantioselective route to either the (R)- or (S)-enantiomer of this compound. mdpi.commdpi.comnih.govresearchgate.net

Recent studies have explored the enantiocomplementary bioreduction of substituted 1-(arylsulfanyl)propan-2-ones. nih.gov By employing a selection of wild-type yeast strains and recombinant alcohol dehydrogenases (ADHs), researchers have achieved moderate to excellent conversions (60–99%) and high enantioselectivities (ee > 95%). nih.govresearchgate.net For instance, whole-cell forms of Candida parapsilosis (WY12) have been shown to be efficient in producing the (S)-enantiomer, while Lactobacillus kefir alcohol dehydrogenase (LkADH) yields the (R)-enantiomer, both with excellent enantiomeric excess (>99% ee). mdpi.commdpi.com This enantiocomplementary approach allows for the targeted synthesis of either enantiomer by selecting the appropriate biocatalyst. mdpi.com

The preparative-scale bioreductions have successfully yielded enantiopure (S)- or (R)-1-(arylsulfanyl)propan-2-ols in good to moderate yields. mdpi.com A significant advantage of using whole-cell biocatalysts is the elimination of the need for enzyme purification and the supplementation of expensive cofactors like NADH, which is often required in systems using purified ketoreductases (KREDs). mdpi.com

Table 1: Biocatalytic Reduction of 1-(Phenylsulfanyl)propan-2-one

| Biocatalyst | Target Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Candida parapsilosis (WY12) | (S) | >90 | >99 |

| Lactobacillus kefir ADH (LkADH) | (R) | >90 | >99 |

| Wild-type yeast strains (various) | (S) or (R) | 60-99 | >95 |

This table summarizes representative results from the biocatalytic reduction of the precursor ketone to this compound, showcasing the high efficiency and selectivity of different biocatalysts.

Asymmetric Catalysis in Chiral Alcohol Synthesis

Asymmetric catalysis provides a powerful alternative to biocatalysis for the synthesis of chiral alcohols. This method utilizes chiral catalysts, often transition metal complexes with chiral ligands, to induce enantioselectivity in a chemical transformation. For the synthesis of chiral alcohols like this compound, asymmetric reduction of the corresponding ketone is a common strategy.

While specific examples detailing the asymmetric catalytic synthesis of this compound are not prevalent in the provided search results, the general principles of asymmetric catalysis are well-established. For instance, rhodium-catalyzed asymmetric conjugate arylation has been developed to access a variety of chiral phenols. rsc.org Similarly, sequential palladium and copper catalysis has been employed for the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. nih.gov These strategies highlight the potential for developing a tailored asymmetric catalytic system for the reduction of 1-(phenylsulfanyl)propan-2-one to enantiomerically enriched this compound.

Chiral Auxiliaries in Synthetic Pathways

The use of chiral auxiliaries is a classical and effective strategy in asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing a subsequent diastereoselective reaction. wikipedia.orgwordpress.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgchemeurope.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral aldehyde could be reacted with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral enolate. rsc.org This enolate would then undergo a diastereoselective reaction, followed by removal of the auxiliary to yield the desired enantiomer of this compound. While the direct application of this method to this compound is not explicitly detailed in the search results, the versatility of chiral auxiliaries in controlling stereochemistry makes it a viable synthetic approach. researchgate.netbath.ac.uk

Resolution Techniques for Enantiomeric Purity

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. libretexts.org This can be achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional methods such as crystallization or chromatography. libretexts.org

For the resolution of racemic this compound, one could react the alcohol with an enantiomerically pure chiral carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These esters could then be separated, and subsequent hydrolysis of each ester would yield the pure (R)- and (S)-enantiomers of this compound. Another approach involves the use of chiral HPLC for the preparative separation of enantiomers. nih.gov Enzymatic kinetic resolution is another powerful method where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus allowing for their separation. nih.gov

Racemic Synthetic Routes

For applications where the specific stereochemistry of this compound is not critical, racemic synthetic routes offer a more straightforward and often higher-yielding approach.

Reduction Reactions (e.g., Sodium Borohydride (B1222165) mediated synthesis)

The most common and direct method for the racemic synthesis of this compound is the reduction of the corresponding ketone, 1-(phenylsulfanyl)propan-2-one. nih.gov Sodium borohydride (NaBH4) is a widely used, mild, and selective reducing agent for this purpose. abo.firesearchgate.net

The synthesis typically involves dissolving 1-(phenylsulfanyl)propan-2-one in a suitable solvent, such as methanol, and then adding sodium borohydride at a controlled temperature, often 0 °C. nih.gov The reaction is generally rapid and efficient, leading to the formation of racemic this compound. nih.gov The reaction is then quenched, and the product is isolated through extraction and purification. nih.gov This method is advantageous due to its simplicity, the ready availability of the reducing agent, and generally high yields. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(Arylsulfanyl)propan-2-ones |

| (S)-1-(Arylsulfanyl)propan-2-ols |

| (R)-1-(Arylsulfanyl)propan-2-ols |

| 1-Chloropropan-2-ol |

| Chloroacetone (B47974) |

| Thiophenols |

| NADH |

| 1-(Phenylsulfanyl)propan-2-one |

| Sodium Borohydride |

| 8-Phenylmenthol |

| Mandelic acid |

| trans-2-Phenyl-1-cyclohexanol |

| Oxazolidinones |

| Camphorsultam |

| Pseudoephedrine |

| tert-Butanesulfinamide |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) |

| Cytovaricin |

| Heptemerone B |

| Guanacastepene E |

| Phorboxazole B |

| 2-Amino-3-phenyl-propan-1-ol |

| Diethyl carbonate |

| Potassium carbonate |

| 1-Phenyl-2-propanamine |

| Tartaric acid |

| Brucine |

| Strychnine |

| Quinine |

| 2-Amino-1-butanol |

| Amphetamine |

| 1-Phenylethanamine |

| Tolterodine |

| Trimethyl borate |

| Sodium hydride |

| Cetophenone |

| Phenoxyacetone |

| N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine |

| 3-Hydroxyphthalides |

| Naproxen |

| 4-Nitropropranolol |

| 7-Nitropropranolol |

| Propranolol |

| 2-Propanol |

| 1-Phenylethanol |

| Vinyl acetate (B1210297) |

| 7-Oxo-lithocholic acid |

| Ursodeoxycholic acid |

| Benzyl benzoate |

| Glycerol |

| Benzene acetone |

| Propan-1-ol |

| Propan-2-ol |

| 2-Hydroxymethylbenzamides |

| Phthalimide |

| (R)-1-Phenyl-2-propyn-1-ol |

| Selenium |

| Benzonitrile |

| 2-Phenyl-4-selenazole carboxylic acid |

| 2-Phenyl-4-selenazole methanol |

| 2-Phenyl-4-chloro-methyl selenazole |

| Chloramphenicol |

| Dimedone |

| Malononitrile |

| 3-Aminoquinazolinones |

Novel Synthetic Transformations

Recent advancements in synthetic chemistry have provided new, efficient, and often more sustainable methods for the preparation of this compound and its derivatives.

The reaction between thiophenols and cyclic organic carbonates, such as propylene (B89431) carbonate, presents an alternative to using epoxides for producing hydroxyalkylated thiophenols. google.com This process can be catalyzed by various agents, including alkali metals and their salts, and is typically carried out at elevated temperatures ranging from 100 °C to 220 °C. google.com

The use of solid catalysts like zeolites is an area of growing interest for this transformation. Zeolites can act as shape-selective, reusable catalysts, potentially offering improved control over regioselectivity and simplifying product purification compared to homogeneous catalysts. In this proposed method, propylene carbonate reacts with thiophenol in the presence of a zeolite catalyst. The zeolite facilitates the ring-opening of the carbonate by activating the substrate and promoting the nucleophilic attack by the thiol, releasing carbon dioxide and forming the desired this compound.

| Reactant 1 | Reactant 2 | Catalyst Type | Temperature Range (°C) | Product |

| Thiophenol | Propylene Carbonate | Alkali Metal / Zeolite (proposed) | 100 - 220 | This compound |

This table illustrates the general conditions for the reaction between thiophenol and propylene carbonate as described in the literature. google.com

The thia-Michael addition is a powerful carbon-sulfur bond-forming reaction that involves the addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. researchgate.netnsf.gov This strategy is particularly useful for synthesizing substituted analogues of the target compound.

For instance, a substituted analogue can be prepared by the Michael addition of thiophenol to crotonaldehyde (B89634) (but-2-enal). This reaction is typically catalyzed by a base (e.g., triethylamine) or a nucleophile (e.g., a phosphine), which deprotonates the thiol to form the highly nucleophilic thiolate. nsf.govrsc.orgresearchgate.net The thiolate then adds to the β-carbon of the unsaturated aldehyde. The resulting aldehyde intermediate can then be selectively reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride, yielding 3-(phenylsulfanyl)butan-1-ol.

Reaction Scheme:

Michael Addition: Thiophenol + Crotonaldehyde → 3-(Phenylsulfanyl)butanal

Reduction: 3-(Phenylsulfanyl)butanal → 3-(Phenylsulfanyl)butan-1-ol

This two-step, one-pot approach provides a versatile route to a wide range of β-thio-alcohols. rsc.org

| Thiol | Michael Acceptor | Catalyst | Key Intermediate | Final Product |

| Thiophenol | Crotonaldehyde | Base (e.g., Et3N) | 3-(Phenylsulfanyl)butanal | 3-(Phenylsulfanyl)butan-1-ol |

This table outlines a representative Michael addition strategy for a substituted analogue.

The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide via an SN2 mechanism. gold-chemistry.orgmasterorganicchemistry.com While this reaction does not form this compound itself, it is highly relevant for the synthesis of its derivatives by modifying the hydroxyl group.

The hydroxyl group of this compound can be deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This alkoxide is a potent nucleophile that can then react with a primary alkyl halide (e.g., ethyl iodide) to displace the halide and form an ether. This transformation allows for the synthesis of a diverse library of ether derivatives of the parent compound, enabling further investigation of structure-activity relationships in various applications.

Reaction Scheme:

Deprotonation: this compound + NaH → Sodium 2-(phenylsulfanyl)propan-1-oxide

Nucleophilic Substitution (SN2): Sodium 2-(phenylsulfanyl)propan-1-oxide + Alkyl Halide → 1-Alkoxy-2-(phenylsulfanyl)propane

| Alcohol | Base | Alkylating Agent | Product Class |

| This compound | Sodium Hydride (NaH) | Ethyl Iodide | Ether Derivative |

This table demonstrates the application of the Williamson ether synthesis to modify the title compound.

Chemical Reactivity and Mechanistic Investigations

Transformation Pathways of the Hydroxyl Group

The primary hydroxyl group is a versatile handle for a range of chemical modifications, including oxidation and substitution reactions.

The primary alcohol of 2-(phenylsulfanyl)propan-1-ol can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Care must be taken to select a method that does not concurrently oxidize the sensitive thioether group. Mild oxidation conditions are typically required to stop the reaction at the aldehyde stage.

Common methods for the selective oxidation of primary alcohols to aldehydes, such as the Swern and Dess-Martin periodinane (DMP) oxidations, are well-suited for this transformation. wikipedia.orgnumberanalytics.com For instance, the Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, which is known for its high tolerance of other functional groups, including thioethers. wikipedia.orgadichemistry.com Pyridinium chlorochromate (PCC) is another effective reagent for this purpose, converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid. wikipedia.orglibretexts.org

Further oxidation to the corresponding carboxylic acid, 2-(phenylsulfanyl)propanoic acid, requires stronger oxidizing agents and harsher conditions. However, many strong oxidants would also oxidize the thioether to a sulfoxide or sulfone.

Table 1: Oxidation of the Hydroxyl Group in this compound

| Product | Reagents and Conditions | Description |

|---|

The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions, most notably halogenation. This transformation converts the alcohol into an alkyl halide, a versatile intermediate for further synthetic modifications.

The Appel reaction, which employs triphenylphosphine (B44618) and a tetrahalomethane (e.g., CCl₄ or CBr₄), is a standard method for converting primary alcohols to their corresponding alkyl halides under neutral conditions. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. organic-chemistry.org For this compound, this would yield 1-halo-2-(phenylsulfanyl)propane.

Another common reagent for this conversion is thionyl chloride (SOCl₂), which produces the corresponding alkyl chloride. masterorganicchemistry.com The mechanism of this reaction can be complex; in the presence of a base like pyridine, it proceeds via an Sₙ2 pathway, while in the absence of a base, it can occur with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com

Table 2: Halogenation of this compound

| Product | Reagents and Conditions | Mechanism Notes |

|---|---|---|

| 1-Chloro-2-(phenylsulfanyl)propane | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) | The Appel reaction proceeds under neutral conditions, forming a stable triphenylphosphine oxide byproduct. wikipedia.orgsynarchive.comnrochemistry.com |

| 1-Bromo-2-(phenylsulfanyl)propane | Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄) | Similar to the chloro-variant of the Appel reaction, this provides access to the alkyl bromide. organic-chemistry.orgchem-station.com |

| 1-Chloro-2-(phenylsulfanyl)propane | Thionyl chloride (SOCl₂) | The reaction mechanism (Sₙ2 or Sₙi) and stereochemical outcome can be controlled by the presence or absence of a non-nucleophilic base like pyridine. masterorganicchemistry.commasterorganicchemistry.com |

Reactivity Involving the Thioether Moiety

The sulfur atom in the thioether group is nucleophilic and can be readily oxidized or participate in rearrangement reactions.

The selective oxidation of the thioether in this compound to the corresponding sulfoxide, 2-(phenylsulfinyl)propan-1-ol, is a key transformation. This requires an oxidant that preferentially reacts with the sulfur atom over the hydroxyl group.

A common and effective method involves using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comrsc.org At controlled temperatures, m-CPBA can selectively oxidize sulfides to sulfoxides without affecting the alcohol. Hydrogen peroxide (H₂O₂) is another "green" and selective oxidant, often used in the presence of a catalyst or an acidic medium like acetic acid to achieve high selectivity for sulfoxide formation. uj.edu.plmdpi.com A combination of hydrogen peroxide and triflic anhydride (B1165640) has also been reported as a highly efficient system for the chemoselective oxidation of sulfides to sulfoxides in the presence of alcohol functionalities. organic-chemistry.org The resulting β-hydroxy sulfoxides are valuable intermediates in organic synthesis.

Table 3: Selective Oxidation of the Thioether Moiety

| Product | Reagents and Conditions | Description |

|---|---|---|

| 2-(Phenylsulfinyl)propan-1-ol | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.), CH₂Cl₂ | m-CPBA is a widely used reagent for the selective oxidation of sulfides to sulfoxides. Using one equivalent helps prevent over-oxidation to the sulfone. wikipedia.orgyoutube.commasterorganicchemistry.com |

| 2-(Phenylsulfinyl)propan-1-ol | Hydrogen peroxide (H₂O₂), Acetic Acid | This system provides a "green" and efficient method for the selective oxidation of sulfides to sulfoxides. mdpi.com |

| 2-(Phenylsulfinyl)propan-1-ol | Hydrogen peroxide (H₂O₂), Triflic anhydride (Tf₂O) | This combination activates the hydrogen peroxide, allowing for a rapid and highly chemoselective oxidation that tolerates alcohol groups. organic-chemistry.org |

The structure of this compound, with a nucleophilic sulfur atom positioned beta to a hydroxyl group, is primed for participation in rearrangement reactions via an episulfonium (thiiranium) ion intermediate.

This process is typically initiated by converting the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide). The neighboring sulfur atom can then displace the leaving group through intramolecular Sₙ2 attack, forming a strained, three-membered cyclic episulfonium ion. This highly reactive intermediate can then be attacked by a nucleophile. The regiochemistry of the nucleophilic attack is governed by steric and electronic factors, generally occurring at the least substituted carbon atom of the three-membered ring. This reaction pathway is a powerful tool for stereocontrolled synthesis. beilstein-journals.orgrsc.org

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective pathways for the transformation of this compound. Key catalytic reactions include dehydration and transition-metal-catalyzed substitutions.

Acid-catalyzed dehydration of this compound would lead to the formation of an alkene, primarily 2-(phenylsulfanyl)prop-1-ene. This reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by elimination.

Furthermore, the molecule can be a substrate in transition-metal-catalyzed reactions. For example, after converting the hydroxyl group to an acetate (B1210297) or another suitable leaving group, the resulting allylic sulfide (B99878) precursor could participate in palladium-catalyzed reactions like the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org In this process, a palladium(0) catalyst would coordinate to the double bond (if formed via dehydration) and facilitate an oxidative addition to form a π-allyl palladium complex. This complex could then be attacked by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govpku.edu.cn

Role of Ligands in Metal-Catalyzed Processes (e.g., S,O-ligands in Palladium-catalyzed C-H Functionalization)

Molecules containing both sulfur and oxygen donor atoms, known as S,O-ligands, can play a significant role in various metal-catalyzed reactions. In the context of palladium-catalyzed C-H functionalization, such ligands can coordinate to the metal center, influencing its reactivity, selectivity, and stability. While direct studies on this compound as an S,O-ligand are not extensively documented, its structural motifs suggest potential applications in this area. The sulfur atom can coordinate to the palladium center, and the hydroxyl group can act as a hemilabile ligand, transiently binding to the metal and promoting specific reaction steps.

An efficient palladium(II)-catalyzed intermolecular direct ortho-alkenylation and acetoxylation of phenols has been developed, which proceeds via a seven-membered cyclopalladated intermediate. nih.gov This highlights the potential for molecules with similar structures to this compound to participate in such catalytic cycles. The reaction demonstrates complete regio- and diastereoselectivity, underscoring the directing effect of the functional groups. nih.gov

The general mechanism for such transformations often involves the formation of a palladium-ligand complex, which then undergoes C-H activation at a specific position on a substrate. The nature of the S,O-ligand can influence the electronic and steric environment of the palladium catalyst, thereby controlling the efficiency and outcome of the C-H functionalization.

Table 1: Potential Ligand Effects in Palladium-Catalyzed C-H Functionalization

| Ligand Feature | Potential Effect on Catalysis | Rationale |

|---|---|---|

| Sulfur Atom | Strong coordination to palladium | Soft nature of sulfur has a high affinity for the soft palladium center, stabilizing the catalyst. |

| Oxygen Atom (hydroxyl) | Hemilabile coordination | Can reversibly bind to the metal center, opening up coordination sites for substrate binding and facilitating product release. |

| Chiral Center | Enantioselective catalysis | The stereocenter in this compound could induce asymmetry in the catalytic process, leading to chiral products. |

Kinetic and Spectroscopic Mechanistic Studies

Kinetic and spectroscopic studies are instrumental in elucidating the mechanisms of catalyzed reactions. While specific studies focusing solely on this compound are limited, the principles can be inferred from related systems. For instance, in palladium-catalyzed reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography of catalyst-ligand complexes, and in-situ infrared (IR) spectroscopy can provide insights into the reaction intermediates and transition states.

Kinetic studies, involving the measurement of reaction rates under varying concentrations of reactants, catalyst, and ligand, can help to establish the rate law of the reaction. This information is crucial for understanding the roles of the different species in the rate-determining step of the catalytic cycle. For example, a first-order dependence on the catalyst concentration would suggest that a single catalyst molecule is involved in the rate-determining step.

Spectroscopic techniques can be used to identify key intermediates. For example, the formation of a palladium-sulfur bond can be observed through changes in the chemical shifts in NMR or characteristic vibrations in IR spectroscopy. The coordination of the hydroxyl group can also be monitored through similar spectroscopic methods.

Proposed Reaction Pathways in Heterogeneous Catalysis (e.g., Zeolite Catalysis)

In the realm of heterogeneous catalysis, zeolites are widely used as solid acid catalysts for a variety of organic transformations, including dehydration and skeletal isomerization of alcohols. The reaction of alcohols over zeolites, such as HZSM-5, typically involves a complex network of pathways including dehydration, oligomerization, and cracking. doi.org

For a molecule like this compound, several reaction pathways can be proposed when subjected to zeolite catalysis. The initial step would likely be the protonation of the hydroxyl group by a Brønsted acid site on the zeolite, followed by the elimination of a water molecule to form a carbocation intermediate. This carbocation can then undergo several transformations:

Dehydration and Isomerization: The primary carbocation could rearrange to a more stable secondary or tertiary carbocation, if possible, before losing a proton to form an unsaturated product, such as an allyl sulfide.

Intramolecular Cyclization: The carbocationic center could be attacked by the sulfur atom, leading to the formation of a cyclic sulfonium (B1226848) ion. Subsequent reactions could then lead to various sulfur-containing heterocyclic compounds.

Intermolecular Reactions: The carbocation could react with another molecule of the alcohol or with other species present in the reaction mixture, leading to oligomerization or other intermolecular products.

The product distribution in zeolite-catalyzed reactions is highly dependent on the zeolite's properties, such as the Si/Al ratio, pore size and structure, and the reaction conditions, including temperature and pressure. doi.orgnih.gov For instance, zeolites with larger pores might favor the formation of bulkier products, while shape-selective zeolites could favor the formation of specific isomers.

Table 2: Plausible Products from Zeolite-Catalyzed Conversion of this compound

| Proposed Product | Plausible Reaction Pathway |

|---|---|

| Allyl phenyl sulfide | Dehydration following carbocation formation. |

| Thiochromane derivatives | Intramolecular cyclization via electrophilic attack of the carbocation on the phenyl ring. |

| Propanal and Thiophenol | C-S bond cleavage under harsh conditions. |

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block

As a chiral building block, 2-(Phenylsulfanyl)propan-1-ol provides a pre-defined stereochemical center that chemists can incorporate into larger, more complex molecules, ensuring the final product has the correct three-dimensional arrangement.

The synthesis of single-enantiomer pharmaceuticals and fine chemicals is a primary goal of modern organic chemistry. Chiral alcohols like this compound are pivotal starting materials in this endeavor. Obtaining this compound in an enantiomerically pure form is often achieved through methods such as enzymatic kinetic resolution or asymmetric synthesis. These strategies selectively produce one enantiomer over the other, which is crucial since different enantiomers of a molecule can have vastly different biological activities.

The defined structure of this compound makes it a valuable precursor for creating more intricate molecules. It serves as an intermediate in multi-step synthetic pathways, particularly in the preparation of pharmaceuticals and materials with specific optical properties. The functional groups present—the primary alcohol and the phenylthioether—offer versatile handles for subsequent chemical transformations, allowing for the strategic construction of complex target structures.

Development of New Synthetic Reagents and Catalysts

The inherent chirality of this compound makes it a candidate for the development of specialized tools that can control the stereochemical outcome of a reaction.

A chiral auxiliary is a chemical compound that is temporarily attached to a starting material to guide a reaction towards the formation of a single stereoisomer. wikipedia.orgresearchgate.net After the reaction, the auxiliary is removed and can often be recycled. wikipedia.org Chiral alcohols are frequently used as the basis for these auxiliaries. researchgate.net The structure of this compound, with its hydroxyl group available for attachment and a stereocenter to direct reactions, makes it a suitable candidate for designing new chiral auxiliaries or ligands for metal-catalyzed processes.

Asymmetric catalysis research focuses on developing catalysts that can generate chiral products from non-chiral starting materials. Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective catalysts in this field. Research into the enzymatic resolution or asymmetric synthesis of chiral alcohols is an active area. Such studies can involve the selective enzymatic reduction of the corresponding ketone, 1-(phenylsulfanyl)propan-2-one, to yield enantiomerically enriched this compound.

Synthesis of Bioactive Molecule Scaffolds

In medicinal chemistry, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a range of biologically active molecules. unodc.org These scaffolds are fundamental to the design of new drugs. unodc.org Chiral intermediates like this compound are valuable in the synthesis of these frameworks, contributing a specific stereochemistry and functionality that can be essential for a molecule's interaction with biological targets like enzymes or receptors. Its role as a precursor to pharmaceuticals highlights its utility in building portions of these complex bioactive scaffolds.

Precursors for Pharmaceutical Intermediates

This compound and its derivatives, more broadly classified as β-hydroxysulfides, are recognized as crucial intermediates in the synthesis of various pharmaceutical agents. nih.gov The presence of both a hydroxyl and a sulfide (B99878) group provides two reactive centers that can be selectively manipulated to construct more complex molecular architectures.

One of the most significant applications of this class of compounds is in the development of anti-cancer drugs. For instance, β-hydroxysulfide moieties form a key structural component in bicalutamide (B1683754) and its analogues, which are non-steroidal anti-androgen drugs used in the treatment of prostate cancer. nih.govnih.gov Research has demonstrated the synthesis of a series of bicalutamide analogues where the core structure is derived from precursors similar to this compound. nih.govnih.gov These studies involve the preparation of sulfide and sulfone analogues to investigate their antiproliferative activity against various human prostate cancer cell lines. nih.govnih.gov The findings from these studies have provided valuable insights into the structure-activity relationships of these potential therapeutic agents. nih.gov

The synthesis of these pharmaceutical intermediates often involves the preparation of the precursor ketone, 1-(arylsulfanyl)propan-2-one, followed by a reduction to the corresponding alcohol, 1-(arylsulfanyl)propan-2-ol. nih.govmdpi.com The reaction scheme typically involves the alkylation of a substituted thiophenol with chloroacetone (B47974) to yield the ketone, which is then reduced using agents like sodium borohydride (B1222165) to produce the racemic alcohol. nih.govmdpi.com

Table 1: Synthesis of 1-(Arylsulfanyl)propan-2-ones and their reduction to 1-(Arylsulfanyl)propan-2-ols

| Starting Material (Thiophenol Derivative) | Reagent | Product (Ketone) | Reducing Agent | Final Product (Alcohol) | Reference |

| Thiophenol | Chloroacetone, Triethylamine | 1-(Phenylsulfanyl)propan-2-one | Sodium borohydride | 1-(Phenylsulfanyl)propan-2-ol | mdpi.com, nih.gov |

| Substituted Thiophenols | Chloroacetone, Triethylamine | Substituted 1-(Arylsulfanyl)propan-2-ones | Sodium borohydride | Substituted 1-(Arylsulfanyl)propan-2-ols | mdpi.com, nih.gov |

Furthermore, the chiral nature of this compound makes it an even more valuable precursor. Enantiomerically pure forms of β-hydroxysulfides are highly sought after as building blocks for the synthesis of optically active pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov Biocatalytic methods, such as the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones using various yeast strains and recombinant alcohol dehydrogenases, have been developed to produce these chiral alcohols with high enantiomeric excess. nih.govnih.gov

Design and Synthesis of Derivatives with Research Interest

The scientific community has shown considerable interest in the design and synthesis of novel derivatives of this compound due to their potential biological activities. The ability to modify both the phenyl ring and the propanol (B110389) backbone allows for the creation of a diverse library of compounds for screening and research purposes.

A significant area of research focuses on the synthesis of chiral sulfur-containing alcohols and their subsequent transformation into other valuable compounds. These chiral β-hydroxysulfides are not only intermediates for pharmaceuticals but also serve as precursors for the synthesis of other important chiral molecules like oxiranes, thiiranes, and tetrahydrofurans. nih.gov The stereoselective synthesis of these derivatives is of paramount importance in modern organic chemistry. nih.gov

Recent studies have explored the synthesis of various derivatives with potential antifungal properties. While direct derivatives of this compound with proven antifungal activity are still under investigation, related structures containing a propan-2-ol backbone and a heterocyclic moiety have shown promising results. For example, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their activity against Candida species. nih.gov This suggests that incorporating a heterocyclic ring system into the structure of this compound could be a promising strategy for developing new antifungal agents.

Table 2: Research Interest in this compound Derivatives

| Derivative Class | Research Focus | Potential Application | Key Research Findings | Reference |

| Chiral β-Hydroxysulfides | Enantioselective Synthesis | Building blocks for chiral drugs and other fine chemicals | Biocatalytic methods provide high enantiomeric excess. | nih.gov, nih.gov |

| Bicalutamide Analogues | Structure-Activity Relationship Studies | Anti-cancer agents for prostate cancer | Sulfide and sulfone analogues show significant antiproliferative activity. | nih.gov, nih.gov |

| Heterocyclic Derivatives | Antifungal Activity Screening | Novel antifungal agents | Imidazole-containing derivatives exhibit potent antifungal activity against Candida species. | nih.gov |

The broad interest in these compounds stems from their versatility as synthetic intermediates. The development of efficient and stereoselective methods for their synthesis, such as the bioreduction of the corresponding ketones, has opened up new avenues for the creation of novel molecules with potential therapeutic applications. nih.govnih.gov The ongoing research in this area continues to uncover new possibilities for the application of this compound and its derivatives in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the electronic and structural properties of molecules. Methods like the B3LYP hybrid functional are frequently employed to optimize molecular geometries and calculate a wide range of chemical descriptors. nih.govresearchgate.netmdpi.com

The electronic structure of a molecule governs its stability, reactivity, and physical properties. DFT calculations can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT for an Analogous Compound (2-Amino-1-phenyl-1-propanol) This table demonstrates the type of data obtained from DFT calculations on a related molecule and is for illustrative purposes only.

| Parameter | Value (Gas Phase) | Value (Solvent) |

| Total Energy (Hartree) | -480.899 | -480.695 |

| EHOMO (eV) | 6.8210 | 6.876 |

| ELUMO (eV) | 0.5515 | 0.6917 |

| ΔEHOMO-LUMO Gap (eV) | 6.2695 | 6.1846 |

| Data derived from a study on 2-Amino-1-phenyl-1-propanol. nih.gov |

Molecules with rotatable single bonds, like 2-(Phenylsulfanyl)propan-1-ol, can exist in multiple three-dimensional arrangements known as conformations. Computational conformational analysis is used to identify the most stable conformers (those with the lowest energy) and the energy differences between them. Studies on analogous compounds, such as 1-p-tolyl-2-phenyl-1-propanols, have utilized computational simulations to determine the preferred rotamers in solution. capes.gov.br These analyses suggest that certain conformations, often folded to maximize favorable interactions between aromatic rings, are preferred. capes.gov.br

For this compound, rotations around the C-S, C-C, and C-O bonds would be investigated to map the potential energy surface. The presence of a stereocenter at the second carbon position means that the conformational preferences of the (R) and (S) enantiomers could differ, potentially influencing their interactions with other chiral molecules.

Mechanistic Pathway Elucidation through Computational Modeling

Computational chemistry is instrumental in mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

A chemical reaction proceeds from reactants to products via a high-energy, transient structure known as the transition state (TS). nih.gov DFT calculations are a primary tool for locating the geometry of these fleeting states and determining their energy. The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier is a crucial factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction. chemrxiv.org

Computational studies on various reactions, such as tautomerizations and dehydrations, have successfully calculated these barriers, which often range from 10 to 40 kcal/mol. nih.govchemrxiv.org For a reaction involving this compound, such as its dehydration or oxidation, computational analysis would identify the specific transition state structures and quantify the energy barriers, thereby predicting the feasibility and kinetics of the transformation. arxiv.org

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction This table is a generalized example illustrating how transition state analysis data is presented.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

| Step 1: Nucleophilic Attack | 0.0 | +21.5 | 21.5 |

| Step 2: Proton Transfer | -5.2 | +15.8 | 21.0 |

| Values are hypothetical and for illustrative purposes. |

Reactions are rarely performed in a vacuum (gas phase); they typically occur in a solvent or in the presence of a catalyst. Computational models must account for these environmental effects to yield realistic results. Solvation can be modeled implicitly, using a polarizable continuum model (PCM) that treats the solvent as a uniform medium, or explicitly, by including individual solvent molecules in the calculation. mdpi.commdpi.comresearchgate.net Studies have shown that explicit solvation can significantly alter reaction pathways and lower activation energies compared to gas-phase or implicit solvent calculations. researchgate.net

Similarly, the effect of a catalyst can be modeled by including the catalytic species in the computational system. For instance, studies on the dehydration of propanol (B110389) have modeled the reaction within the active site of a zeolite catalyst to understand the specific interactions that facilitate the reaction. arxiv.org Modeling the behavior of this compound in different solvents or within a catalytic pocket would provide critical insights into its reactivity in practical chemical settings.

In Silico Modeling for Research Applications

In silico modeling encompasses a broad range of computer-based simulation techniques used to explore complex chemical and biological systems. mdpi.com These methods are particularly valuable in fields like materials science and drug discovery.

For a molecule like this compound, in silico techniques could be used to predict its potential biological activity. Molecular docking, for example, is a computational method that predicts how a small molecule (a ligand) binds to the active site of a large molecule, such as a protein or enzyme. researchgate.net This technique scores different binding poses to estimate the strength of the interaction. A study on the related compound 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol used molecular docking to investigate its interaction with the enzyme cytochrome P450, a key player in steroid biosynthesis. researchgate.net Such an approach could be applied to this compound to screen for potential interactions with various biological targets, guiding further experimental research.

Molecular Docking Studies with Biological Targets (e.g., Cytochrome P450)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a small molecule, such as a drug candidate, and its biological target, which is typically a protein or enzyme. One of the most significant enzyme families in drug metabolism is Cytochrome P450 (CYP). These enzymes are responsible for the metabolism of a vast array of xenobiotics, including a majority of the drugs on the market. Therefore, understanding the interaction of a new chemical entity with CYP isoforms is critical to predict its metabolic fate and potential for drug-drug interactions.

While specific molecular docking studies exclusively focused on this compound are not widely available in the public domain, research on structurally related compounds provides a strong basis for understanding its potential interactions. For instance, studies on the cross-coupling metabolism of various phenolic xenobiotics mediated by Cytochrome P450 3A4 (CYP3A4) have utilized molecular docking to elucidate the binding modes of these compounds within the enzyme's active site. These studies have revealed the importance of π-π stacking interactions, hydrogen bonds, and hydrophobic interactions in the binding of xenobiotics to the malleable active site of CYP3A4.

In the context of this compound, a molecular docking simulation would involve placing the molecule into the active site of a CYP isoform, such as CYP3A4, to determine the most stable binding conformation and the corresponding binding energy. The phenyl and sulfanyl (B85325) groups of the molecule would likely engage in hydrophobic and π-π interactions with the nonpolar residues of the enzyme's active site, while the hydroxyl group of the propanol moiety could form hydrogen bonds with polar residues. The binding energy, typically expressed in kcal/mol, would provide a quantitative measure of the binding affinity, with lower (more negative) values indicating a more stable interaction.

The insights gained from such docking studies are invaluable. They can help to:

Identify the primary CYP isoforms responsible for the metabolism of this compound.

Predict the potential for competitive inhibition of CYP enzymes, which could lead to drug-drug interactions.

Guide the chemical modification of the compound to either enhance or reduce its metabolic turnover.

Although a specific data table for this compound is not available, a hypothetical representation based on typical docking studies is presented below to illustrate the nature of the data obtained.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cytochrome P450 3A4 | This compound | -7.5 | PHE215, ILE301, ALA370 |

This table is illustrative and does not represent published experimental data.

Prediction of Physiochemical and ADMET Parameters in Drug Discovery Research

The journey of a drug from administration to its target site and its eventual elimination from the body is governed by its ADMET properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools and computational models have become indispensable for the prediction of these parameters.

For this compound, several key physicochemical and ADMET properties can be predicted using various computational models. These predictions are based on the chemical structure of the molecule and are compared against established ranges for orally available drugs.

Physicochemical Properties:

Physicochemical properties are the foundation for understanding the pharmacokinetic behavior of a compound. Key descriptors include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Public databases and computational software can provide calculated values for these properties. For a related compound, (1R)-1-(2-phenylsulfanylphenyl)propan-1-ol, some of these computed properties are available and can serve as an estimate for the broader class of phenylsulfanyl propanol derivatives. nih.gov

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~182.27 g/mol | Influences absorption and distribution; lower molecular weight is generally preferred. |

| XLogP3-AA | ~2.5 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. nih.gov |

| Hydrogen Bond Donor Count | 1 | Influences solubility and membrane permeability. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Influences solubility and binding to targets. nih.gov |

The molecular weight is for this compound, while XLogP3-AA and hydrogen bond counts are for the related compound (1R)-1-(2-phenylsulfanylphenyl)propan-1-ol.

ADMET Predictions:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate the extent of oral absorption. A high predicted HIA suggests good absorption from the gastrointestinal tract.

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are critical distribution parameters. The predicted BBB permeability indicates whether the compound is likely to enter the central nervous system.

Metabolism: As discussed in the molecular docking section, the prediction of metabolism often involves identifying the primary metabolizing CYP isoforms.

Excretion: Predictions related to renal clearance and interaction with transporters help in understanding how the compound is eliminated from the body.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

A summary of hypothetical ADMET predictions for this compound is presented below to illustrate the type of data generated in such studies.

| ADMET Parameter | Predicted Outcome | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by CYP2D6. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for genotoxicity. |

This table is illustrative and does not represent published experimental data.

The integration of these computational predictions allows for a comprehensive in silico assessment of this compound. This theoretical evaluation helps in prioritizing it for further experimental investigation and in identifying potential liabilities that may need to be addressed through chemical modification.

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-(phenylsulfanyl)propan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene (B1212753) protons of the primary alcohol, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) and coupling patterns provide valuable information about the electronic environment and connectivity of these protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum would show characteristic signals for the carbons of the phenyl ring, the methine carbon bearing the sulfur atom, the methylene carbon attached to the hydroxyl group, and the methyl carbon.

Due to the unavailability of specific experimental data for this compound in the searched literature, a representative data table cannot be provided. However, for the related isomer, 1-(phenylsulfanyl)propan-2-ol, the following theoretical data can be considered for comparative purposes.

Table 1: Predicted NMR Data for 1-(Phenylsulfanyl)propan-2-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.2 - 7.5 | 125 - 130 |

| CH-OH | ~4.0 | ~68 |

| CH₂-S | ~3.0 - 3.2 | ~45 |

Note: This data is for the isomer 1-(phenylsulfanyl)propan-2-ol and serves as a theoretical estimation. Actual experimental values for this compound may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O stretching, and vibrations associated with the C-S bond.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-O (alcohol) | 1000 - 1260 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would confirm the compound's molecular mass. The fragmentation pattern would likely involve cleavage adjacent to the sulfur atom and the hydroxyl group, providing further structural evidence.

Table 3: Expected Mass Spectrometry Data for this compound

| Fragment | Expected m/z |

|---|---|

| [C₉H₁₂OS]⁺ (Molecular Ion) | 168.06 |

| [C₆H₅S]⁺ | 109.02 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Gas Chromatography (GC) and Chiral GC

Gas chromatography can be employed to determine the purity of this compound. Due to its chirality, the separation of the (R)- and (S)-enantiomers requires the use of a chiral stationary phase (CSP) in what is known as chiral GC. The choice of the chiral column is critical for achieving enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another powerful technique for the analysis of this compound. Similar to GC, chiral HPLC, utilizing a chiral stationary phase, is necessary for the separation and quantification of the individual enantiomers. The selection of the mobile phase and the type of chiral column are key parameters for successful enantioseparation. nih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique frequently utilized in organic synthesis to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for larger-scale purification methods like column chromatography. umich.edu For a compound such as this compound, TLC provides valuable qualitative information.

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. silicycle.com The Rƒ value is dependent on the stationary phase (typically silica (B1680970) gel or alumina), the mobile phase (the solvent system), and the chemical nature of the analyte. researchgate.net For this compound, which possesses both a polar hydroxyl group and a less polar phenylsulfanyl group, the choice of solvent system is critical for achieving optimal separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the solvent mixture can be adjusted to control the migration of the compound on the TLC plate.

Visualization Techniques:

Since this compound is not colored, various visualization methods are required to observe its spot on the TLC plate after development. silicycle.com

UV Light: Compounds with a UV-absorbing chromophore, such as the phenyl group in this compound, can be visualized under a UV lamp. libretexts.org Commercially available TLC plates often contain a fluorescent indicator that glows under UV light (typically at 254 nm), and UV-active compounds appear as dark spots where they quench the fluorescence. libretexts.org

Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that can be effective for visualizing sulfur-containing compounds. libretexts.orgyoutube.com Iodine forms colored complexes with many organic compounds, appearing as yellow-brown spots. libretexts.org

Staining Agents: Destructive visualization techniques involve dipping or spraying the TLC plate with a chemical reagent that reacts with the analyte to produce a colored spot, often upon heating. silicycle.com For sulfur-containing compounds, specific stains can be particularly effective. youtube.com A silver nitrate (B79036) stain, for instance, is known to visualize sulfur-containing compounds. youtube.com Other general-purpose stains that can be used for alcohols and other functional groups include potassium permanganate, ceric ammonium (B1175870) molybdate, and p-anisaldehyde solutions. libretexts.org

Table 1: Hypothetical TLC Data for this compound

| Solvent System (Hexane:Ethyl Acetate) | Retention Factor (Rƒ) | Visualization Method |

| 9:1 | 0.25 | UV (254 nm), Iodine, Potassium Permanganate Stain |

| 8:2 | 0.40 | UV (254 nm), Iodine, Potassium Permanganate Stain |

| 7:3 | 0.58 | UV (254 nm), Iodine, Potassium Permanganate Stain |

Note: Rƒ values are illustrative and can vary based on experimental conditions such as temperature, humidity, and the specific brand of TLC plates used. avantiresearch.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For chiral molecules like this compound, single-crystal X-ray diffraction is the gold standard for establishing its absolute stereochemistry (the R or S configuration at the chiral center). libretexts.org This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

For chiral compounds, the determination of the absolute configuration relies on the phenomenon of anomalous dispersion. mdpi.com When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number. This effect can be used to distinguish between the two enantiomers of a chiral molecule, which are mirror images of each other. mdpi.com The Flack parameter is a value calculated during the final stages of the structure refinement that indicates the absolute configuration of the crystal structure. csic.es A value close to zero for a known enantiomer confirms the correct assignment.

Strategies for Characterization of Reactive Intermediates

The study of reaction mechanisms often involves the detection and characterization of transient or reactive intermediates. For reactions involving this compound, particularly those involving the sulfur atom, reactive intermediates such as sulfonium (B1226848) ions or thiiranium ions might be formed. These species are typically short-lived and present in low concentrations, making their direct observation challenging. nih.govnih.gov

Several strategies can be employed to gain insight into these reactive intermediates:

Spectroscopic Techniques: In some cases, reactive intermediates can be observed directly using spectroscopic methods under specific conditions. For instance, matrix isolation techniques, where a reaction is carried out at very low temperatures in an inert matrix, can trap reactive species and allow for their characterization by methods like infrared (IR) spectroscopy. acs.org Time-resolved spectroscopy can also be used to monitor the formation and decay of transient species on very short timescales.

Trapping Experiments: A common and effective strategy is the use of trapping agents. nih.govrsc.org A trapping agent is a molecule that is added to the reaction mixture to react specifically with the suspected intermediate, forming a stable, characterizable product. The structure of this trapped product provides evidence for the existence and nature of the reactive intermediate. For example, a nucleophile could be used to trap a cationic intermediate like a thiiranium ion.

Computational Chemistry: Quantum chemical calculations can provide valuable insights into the structures, stabilities, and spectroscopic properties of potential reactive intermediates. acs.org By calculating the energies of different possible intermediates and transition states, a more plausible reaction pathway can be proposed.

Sympathetic Cooling and Ion Trapping: For ionic intermediates, advanced techniques like ion trapping in a Paul trap, coupled with sympathetic cooling, can allow for the isolation and spectroscopic study of single ions. aps.orgarxiv.org While a highly specialized technique, it offers a powerful way to study the properties of reactive ions in detail.

The investigation of reactive sulfur species (RSS) is a complex field, as these species are often in dynamic equilibrium and can be sensitive to experimental conditions. nih.govmdpi.com A combination of these strategies is often necessary to build a comprehensive picture of the reaction mechanism and the role of reactive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.